

The Enzymatic Writer of N4-Acetylcytosine: A Technical Guide to NAT10 Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N4-Acetylcytosine	
Cat. No.:	B085167	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a crucial epitranscriptomic modification influencing RNA stability and translation, with the N-acetyltransferase 10 (NAT10) being its sole identified enzymatic writer in eukaryotes.[1][2] This technical guide provides an in-depth overview of NAT10's core functions, its role in disease—particularly cancer—and the experimental methodologies used to investigate its activity. A key focus is placed on its dual functionality as both an RNA and protein acetyltransferase, its intricate involvement in major signaling pathways, and its emergence as a promising target for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex molecular interactions to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to NAT10 Acetyltransferase

NAT10, also known as human N-acetyltransferase-like protein (hALP), is a highly conserved enzyme and a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[3][4] It is the only known enzyme to catalyze the formation of N4-acetylcytidine (ac4C) on various RNA substrates, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1] Beyond its role as an RNA "writer," NAT10 also functions as a protein lysine acetyltransferase, targeting both histone and non-histone proteins, thereby playing a multifaceted role in cellular regulation.



NAT10's enzymatic activity is dependent on acetyl-CoA as the acetyl group donor and ATP, highlighting a direct link between cellular metabolism and post-transcriptional gene regulation. Its expression is frequently dysregulated in various diseases, most notably in cancer, where its overexpression often correlates with poor prognosis, making it a compelling target for novel therapeutic strategies.

Biochemical Properties and Substrates of NAT10

NAT10's dual substrate specificity for both RNA and protein underscores its central role in cellular homeostasis.

RNA Substrates:

- mRNA: NAT10-mediated ac4C modification on mRNA primarily occurs within the coding sequence (CDS) and can enhance mRNA stability and translation efficiency. This regulation is critical for the expression of numerous genes involved in cell proliferation, migration, and survival.
- rRNA: NAT10 acetylates 18S rRNA, a modification essential for proper ribosome biogenesis and function.
- tRNA: Acetylation of tRNA by NAT10 is crucial for maintaining translational fidelity.

Protein Substrates:

- Histones: NAT10 possesses histone acetyltransferase (HAT) activity, suggesting a role in chromatin remodeling and gene expression regulation.
- Non-Histone Proteins: NAT10 acetylates a variety of non-histone proteins, including α-tubulin and the tumor suppressor p53, thereby influencing cytoskeletal dynamics, cell division, and genome stability.

Data Presentation: Quantitative Insights into NAT10 Function

This section summarizes key quantitative data related to NAT10 expression, its enzymatic activity, and the impact of its modulation.



Table 1: Differential Expression of NAT10 in Cancer

Tissues

Tissues			
Cancer Type	Fold Change (Tumor vs. Normal)	Database/Source	Citation
Bladder Urothelial Carcinoma (BLCA)	~1.5 - 2.0	TCGA (UALCAN)	
Breast Invasive Carcinoma (BRCA)	~1.5 - 2.0	TCGA (UALCAN)	
Colon Adenocarcinoma (COAD)	~1.5 - 2.0	TCGA (UALCAN)	
Head and Neck Squamous Cell Carcinoma (HNSC)	~1.5 - 2.0	TCGA (UALCAN)	
Liver Hepatocellular Carcinoma (LIHC)	~2.0 - 2.5	TCGA (UALCAN)	
Lung Adenocarcinoma (LUAD)	~1.5 - 2.0	TCGA (UALCAN)	
Pancreatic Adenocarcinoma (PAAD)	~1.5 - 2.0	TCGA (UALCAN)	
Stomach Adenocarcinoma (STAD)	~1.5 - 2.0	TCGA (UALCAN)	

Note: Fold change values are estimated from graphical representations in the UALCAN database and may vary.

Table 2: Inhibitory Activity of Remodelin against NAT10



Cell Line	Cancer Type	IC50 (μM)	Citation
OCI-LY1	Diffuse Large B-cell Lymphoma	~10-20	_
U2932	Diffuse Large B-cell Lymphoma	~10-20	_
MCF7	Breast Cancer	13.42	
T47D	Breast Cancer	36.86	_
MDA-MB-468	Breast Cancer	21.36	_
U2OS	Osteosarcoma	Not specified, effective at 500 μM	_
MG63	Osteosarcoma	Not specified, effective at 500 μM	
Capecitabine-resistant MCF-7	Breast Cancer	IC50 shift observed	-
Capecitabine-resistant MDA-MB-231	Breast Cancer	IC50 shift observed	_

Table 3: Effect of NAT10 Knockdown on mRNA Half-life of Target Genes



Target Gene	Cell Line	Change in Half-life	Citation
BCL9L	UMUC-3 (Bladder Cancer)	Significantly reduced	
SOX4	UMUC-3 (Bladder Cancer)	Significantly reduced	_
ELOVL6	MCF7 (Breast Cancer)	Significantly reduced	_
ACSL3	MCF7 (Breast Cancer)	Significantly reduced	
ACSL4	MCF7 (Breast Cancer)	Significantly reduced	
GCLC	Breast Cancer Cell Lines	Remarkably reduced	
SLC7A11	Breast Cancer Cell Lines	Remarkably reduced	
OCT4	hESCs	Log2 fold-change of -1.70	
HMGA1	DU145, PC-3 (Prostate Cancer)	Significantly reduced	_
KRT8	DU145, PC-3 (Prostate Cancer)	Significantly reduced	

Signaling Pathways Involving NAT10

NAT10 is a critical node in several signaling pathways that are frequently dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

NAT10 can promote the progression of colorectal cancer by activating the Wnt/ β -catenin pathway. It achieves this by mediating the ac4C modification and subsequent stabilization of

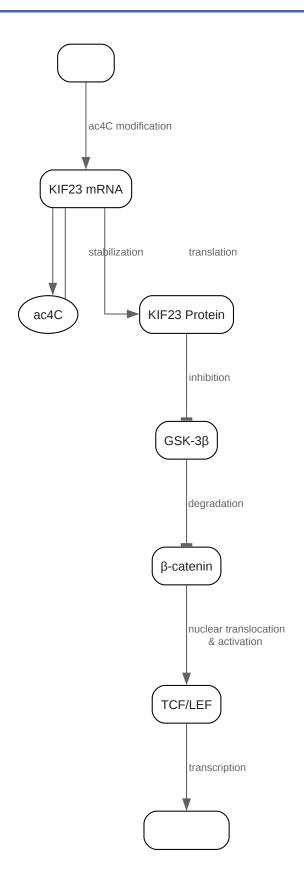


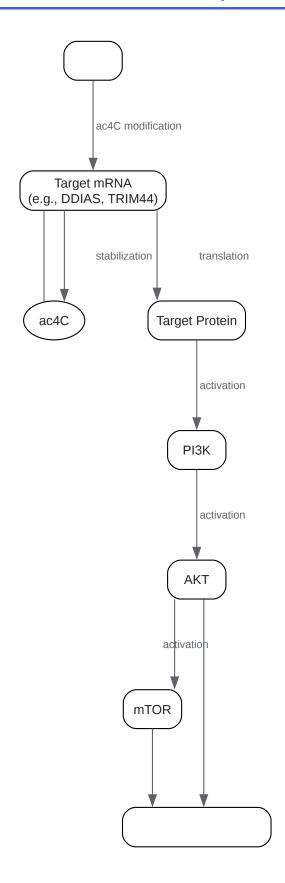




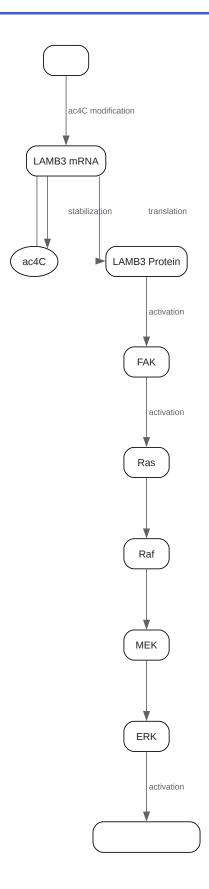
KIF23 mRNA. Increased KIF23 protein levels then lead to the activation of the Wnt/ β -catenin signaling cascade.



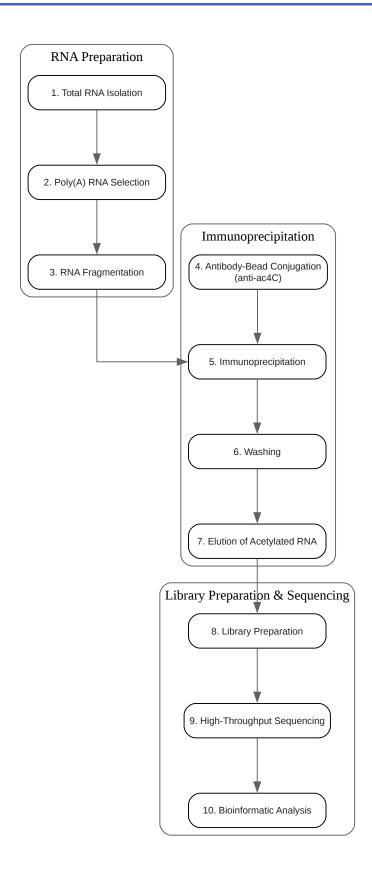




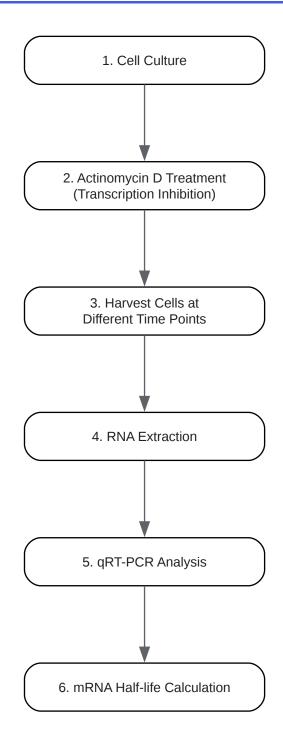












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of NAT10 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- To cite this document: BenchChem. [The Enzymatic Writer of N4-Acetylcytosine: A Technical Guide to NAT10 Acetyltransferase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085167#the-enzymatic-writer-of-n4-acetylcytosine-nat10-acetyltransferase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





